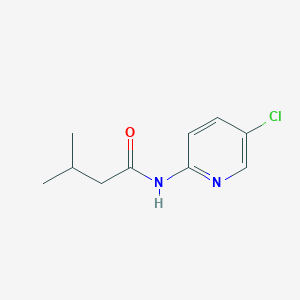![molecular formula C19H21N5O3 B5526803 N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5526803.png)
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chromene derivatives involves multiple reaction pathways, including condensation and cyclization processes. For example, the synthesis of 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide via a one-pot three-component condensation process demonstrates the complexity and efficiency of synthesizing such compounds (Jadhav et al., 2018). Similarly, a novel organocatalytic approach has been reported for the efficient synthesis of 2-amino-4H-chromene derivatives in water, showcasing the advances in eco-friendly synthesis techniques (Dekamin et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. The study on the crystal and molecular structure of ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylate provides insights into the 3D arrangement and confirms the expected molecular framework (Dmitriev et al., 2015).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential for further modification. The versatility is highlighted in reactions involving alkylation, acylation, and hydrazinolysis, which are essential for the functionalization and derivatization of the core structure (Mahmoud et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are influenced by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the compound's functional groups and molecular structure. Studies focusing on the synthesis and reactivity of related compounds provide valuable information on the chemical behavior of such complex molecules (Ghashang et al., 2013).
Applications De Recherche Scientifique
Catalyzed Synthesis and Antimicrobial Activity
- A study detailed the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives via a solvent-free condensation method employing pentafluorophenylammonium triflate as a catalyst. This method highlighted the compound's relevance in creating derivatives with potential antimicrobial activities against various bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2013).
Ionic Liquid Catalysis for Eco-friendly Synthesis
- Another research introduced an eco-friendly synthesis of novel fused pyrano pyrimidinones using Brønsted acidic ionic liquid as a catalyst. The synthesized compounds demonstrated significant antibacterial and antifungal activities, indicating the compound's utility in developing antimicrobial agents (Banothu, Gali, Velpula, & Bavantula, 2013).
Chemosensor Applications
- A study on a chemosensor based on a similar coumarin fluorophore structure showed selective fluorescence response towards Cu2+ and H2PO4− ions, demonstrating its potential in environmental monitoring and chemical sensing applications (Meng, Li, Ma, Wang, Hu, & Cao, 2018).
Propriétés
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-3-20-16-10-12(2)23-19(24-16)22-9-8-21-17(25)14-11-13-6-4-5-7-15(13)27-18(14)26/h4-7,10-11H,3,8-9H2,1-2H3,(H,21,25)(H2,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIWIILBFSLFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)
![(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)
![N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5526734.png)
![N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)

![N-[(2,2-dimethylcyclopropyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5526752.png)
![2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide](/img/structure/B5526758.png)
![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5526764.png)

![{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5526777.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)
![(3R*,4S*)-3,4-dimethyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5526810.png)
